1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol
Overview
Description
1,1-Diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol is an organic compound that features a unique structure combining a pyridine ring with a butyne diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol typically involves the reaction of propargyl alcohol with pyridine-3-carboxaldehyde under controlled conditions. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by gradual warming and extraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using appropriate solvents, and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Selective hydrogenation can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alkenes, and substituted pyridines.
Scientific Research Applications
1,1-Diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol involves its interaction with specific molecular targets. The compound may act as a calcium channel blocker, similar to other pyridine-based molecules, affecting calcium influx and exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in cardiovascular drugs.
2-Butyne-1,4-diol: A simpler alkyne diol used in various chemical syntheses.
Uniqueness
Properties
IUPAC Name |
1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20(17-8-7-15-22-16-17)13-14-21(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-12,15-16,20,23-24H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMIIRGURJSQRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CN=CC=C2)O)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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